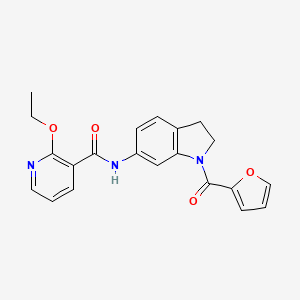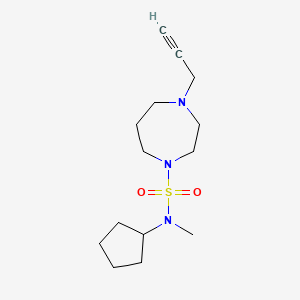![molecular formula C20H23FN2O3S B2917167 2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide CAS No. 727420-72-6](/img/structure/B2917167.png)
2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxy group and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the fluoro and methyl groups.
The sulfonamide group can be introduced through the reaction of the corresponding amine with a sulfonyl chloride in the presence of a base . The ethoxy group is typically introduced via an etherification reaction, where the hydroxyl group of the benzene ring is reacted with an ethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring and the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism of action of 2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The indole moiety can interact with aromatic residues in proteins, further stabilizing the binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds such as 5-fluoroindole and 2-methylindole share structural similarities with the indole moiety of the compound.
Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole have similar sulfonamide groups.
Uniqueness
2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the indole and sulfonamide moieties allows for a wide range of interactions with biological targets, making it a versatile compound for research and development .
Propriétés
IUPAC Name |
2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-4-26-19-8-5-13(2)11-20(19)27(24,25)22-10-9-16-14(3)23-18-7-6-15(21)12-17(16)18/h5-8,11-12,22-23H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYQQSCBRDCRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2917090.png)


![N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2917094.png)

![4-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2917098.png)
![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2917099.png)

![1-(1-Benzothiophene-2-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2917103.png)

![tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate](/img/new.no-structure.jpg)

